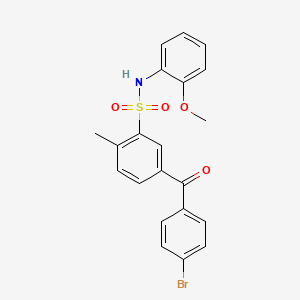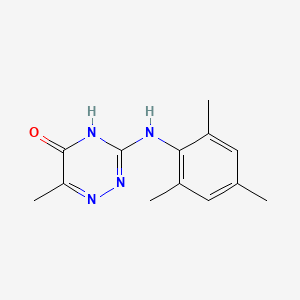
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide, also known as BMS-345541, is a selective and potent inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide is a selective and potent inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of the NF-κB signaling pathway. By inhibiting the IKK complex, this compound prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the activation of NF-κB target genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammatory disorders, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which leads to the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity and potency for the IKK complex, as well as its ability to inhibit the NF-κB signaling pathway. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer and inflammatory disorders, as well as other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the IKK complex, which could have even greater therapeutic potential. Additionally, the development of new delivery methods for this compound could improve its solubility and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide involves several steps, starting with the reaction between 2-methylbenzenesulfonyl chloride and 2-methoxyaniline to form N-(2-methoxyphenyl)-2-methylbenzenesulfonamide. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base to form the final product, this compound. The overall yield of this synthesis is around 40%.
Aplicaciones Científicas De Investigación
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the NF-κB signaling pathway, which is involved in tumor cell survival and proliferation. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4S/c1-14-7-8-16(21(24)15-9-11-17(22)12-10-15)13-20(14)28(25,26)23-18-5-3-4-6-19(18)27-2/h3-13,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAVXJBLJZOGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)

![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)

![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)

![N-(3-methoxypropyl)-5-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6087092.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B6087100.png)